2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol
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Overview
Description
2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol is an organic compound with the molecular formula C21H20N4O. It is a type of azo compound, characterized by the presence of two phenyl rings connected by azo groups (-N=N-). This compound is known for its vibrant color and is often used in dyeing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol typically involves the diazotization of m-toluidine followed by coupling with p-cresol. The reaction conditions generally include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction.
Diazotization: m-Toluidine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with p-cresol in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of temperature, pH, and reactant concentrations to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Halogenation, nitration, and sulfonation can be carried out using halogens, nitric acid, and sulfuric acid, respectively.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol has various applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mechanism of Action
The mechanism of action of 2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol involves its interaction with molecular targets through its azo groups. These interactions can lead to changes in the electronic structure of the compound, affecting its color properties. In biological systems, the compound can interact with cellular components, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[[4-(m-Tolylazo)-m-tolyl]azo]-phenol
- 2-[[4-(m-Tolylazo)-m-tolyl]azo]-aniline
- 2-[[4-(m-Tolylazo)-m-tolyl]azo]-naphthol
Uniqueness
2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct color properties and reactivity compared to other similar azo compounds.
Properties
CAS No. |
2475-42-5 |
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Molecular Formula |
C21H20N4O |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-methyl-2-[[3-methyl-4-[(3-methylphenyl)diazenyl]phenyl]diazenyl]phenol |
InChI |
InChI=1S/C21H20N4O/c1-14-5-4-6-17(11-14)22-24-19-9-8-18(13-16(19)3)23-25-20-12-15(2)7-10-21(20)26/h4-13,26H,1-3H3 |
InChI Key |
ZWGIWBPSFVJJAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC2=C(C=C(C=C2)N=NC3=C(C=CC(=C3)C)O)C |
Origin of Product |
United States |
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